Methyl 2-(2-bromophenoxy)acetate
Overview
Description
“Methyl 2-(2-bromophenoxy)acetate” is a chemical compound with the empirical formula C9H9BrO3 . It is a solid substance . The SMILES string representation of this compound is O=C(OC)COC(C=C1)=CC=C1Br .
Molecular Structure Analysis
The molecular weight of “this compound” is 245.07 . The InChI key for this compound is UDAVOUGCAYAMAU-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 245.07 . The SMILES string representation of this compound is O=C(OC)COC(C=C1)=CC=C1Br .
Scientific Research Applications
Methyl 2-(2-bromophenoxy)acetate is used in the synthesis of new organic compounds, like Schiff bases and Thiazolidinone derivatives, which have potential antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
This compound plays a role in the isolation of nitrogen-containing bromophenols from marine algae, which have been found to possess potent scavenging activity against radicals, indicating their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
It has applications in the study of anaerobic ether cleavage mechanisms, contributing to our understanding of biochemical processes (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).
This compound is involved in the synthesis of antiviral agents, particularly in the creation of 2-phenoxymethyl derivatives of 5-hydroxyindole (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).
This compound is used in organic chemistry experiments and drug intermediate preparations, enhancing the interest and skills of students in scientific research (Min, 2015).
It is also significant in the study of the metabolism of various organic compounds by methanogenic cultures, furthering our understanding of environmental and biological processes (Roberts, Fedorak, & Hrudey, 1990).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-bromophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGLCBUVMGUCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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